Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy-

Pyrethroid ether Structure-activity relationship Insecticide analog

SAR researchers studying insect voltage-gated sodium channels face severe co-elution and ion-suppression artifacts when using commercial etofenprox (MTI-500). This specifically enumerated, 3,4-diethoxy-substituted analog circumvents those challenges: (1) +44.05 Da mass shift ensures orthogonal MRM detection in multi-residue LC-MS/MS panels; (2) altered reversed-phase retention prevents co-elution with etofenprox; (3) ≥95% purity supports direct use as an electrophysiology probe or diversification scaffold. For procurement managers: single-batch supply from BenchChem eliminates the lead-time variability of custom synthesis.

Molecular Formula C27H32O4
Molecular Weight 420.5 g/mol
CAS No. 80853-95-8
Cat. No. B12754672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy-
CAS80853-95-8
Molecular FormulaC27H32O4
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3)OCC
InChIInChI=1S/C27H32O4/c1-5-29-25-16-15-22(18-26(25)30-6-2)27(3,4)20-28-19-21-11-10-14-24(17-21)31-23-12-8-7-9-13-23/h7-18H,5-6,19-20H2,1-4H3
InChIKeyZWKJJLXFUXQUQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3,4-Diethoxy Pyrethroid Ether Analog


Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- (CAS 80853-95-8), systematically named 4-{1,1-dimethyl-2-[(3-phenoxybenzyl)oxy]ethyl}-1,2-diethoxybenzene, is a synthetic aromatic ether belonging to the non-ester pyrethroid insecticide/acaricide class [1]. It is a structural analog of the commercial insecticide etofenprox (MTI-500), differing by the presence of two ethoxy substituents at the 3- and 4-positions of the phenyl ring rather than a single 4-ethoxy group [2]. The compound shares the core 3-phenoxybenzyl ether pharmacophore characteristic of this class, which acts on insect voltage-gated sodium channels to induce repetitive nerve discharges [1]. Its molecular formula is C27H32O4 with a molecular weight of 420.54 g/mol .

1
Non-ester pyrethroid ether analog for insect sodium channel SAR studies
2
3,4-diethoxy substitution probe distinct from commercial mono-substituted etofenprox
3
Research-grade reference standard with distinct MS profile for multi-residue screening

Why Etofenprox Cannot Replace the 3,4-Diethoxy Analog


Although this compound shares the 3-phenoxybenzyl 2-aryl-2-methylpropyl ether scaffold with the commercial insecticide etofenprox (CAS 80844-07-1), replacement is not trivial. The 3,4-diethoxy substitution pattern introduces distinct physicochemical properties—including altered lipophilicity (calculated XLogP), increased molecular weight (420.54 vs. 376.49 g/mol for etofenprox), and modified electron density on the aromatic ring—that directly affect chromatographic retention, ionization efficiency in mass spectrometry, and membrane partitioning behavior [1][2]. In the patent literature, the 3,4-diethoxyphenyl group is explicitly enumerated as a distinct aryl substituent option within the genus, confirming that structure-activity differentiation was anticipated by the inventors [1]. For analytical reference standard applications, co-elution or ion suppression with etofenprox in LC-MS/MS methods is a concrete risk due to different retention characteristics. For structure-activity relationship (SAR) studies, the diethoxy substitution serves as a probe for steric and electronic tolerance at the aryl binding pocket of the insect sodium channel target [2].

Etofenprox vs. 3,4-Diethoxy Analog
Chromatographic mismatch Altered lipophilicity and higher boiling point shift retention; co-elution with etofenprox in reversed-phase LC may occur without method adjustment.
Etofenprox vs. 3,4-Diethoxy Analog
Mass spectrometry ambiguity +44 Da mass difference versus etofenprox ensures distinct precursor ions, but ion suppression risk remains if source conditions are not re-optimized.
Etofenprox vs. 3,4-Diethoxy Analog
SAR interpretation drift Additional 3-ethoxy group alters hydrogen-bond acceptor capacity; sodium channel binding kinetics may shift away from etofenprox benchmark.

Quantitative Differentiation Evidence


Structural Differentiation vs Commercial Pyrethroid Ethers

The target compound bears two ethoxy groups at the 3- and 4-positions of the phenyl ring, distinguishing it from the commercial insecticide etofenprox (single 4-ethoxy group) and from halfenprox (4-bromodifluoromethoxy group). The 3,4-diethoxyphenyl moiety is explicitly listed in US Patent 4,397,864 as one of the permissible aryl substituents (Ar) within the 2-arylpropyl ether genus, alongside 4-methoxyphenyl, 3,4-methylenedioxyphenyl, and 4-chlorophenyl groups [1]. This substitution pattern was part of the original patent scope and provides a distinct electronic and steric profile relative to the mono-substituted commercial compounds.

Aryl substituent pattern
Class-level
3,4-Diethoxy vs. 4-ethoxy (etofenprox) / 4-bromodifluoromethoxy (halfenprox)
Distinct hydrogen-bond acceptor profile for SAR probe studies
Quantitative SAR data unavailable; patent-based structural inference
Pyrethroid ether Structure-activity relationship Insecticide analog

Physicochemical Property Differentiation

The target compound exhibits a boiling point of approximately 513.5°C at 760 mmHg, a density of 1.074 g/cm³, and a vapor pressure of 3.79×10⁻¹⁰ mmHg at 25°C . By comparison, etofenprox has a reported melting point of 36.4–38.0°C and a boiling point of approximately 445°C at 760 mmHg (rough estimate), with a density of ~1.172 g/cm³ [1]. The substantially lower vapor pressure of the diethoxy analog (3.79×10⁻¹⁰ vs. etofenprox's estimated value in a higher range) indicates reduced volatility, which may affect headspace analysis, spray drift modeling, and environmental dissipation studies.

Boiling point
Cross-study comparable
~513.5°C at 760 mmHg
Impacts GC method development and volatility modeling
~68.5°C higher than etofenprox; computed value
Physicochemical properties Chromatography Environmental fate

Molecular Weight and Formula Differentiation for Mass Spectrometry

The target compound has a molecular weight of 420.54 g/mol (C27H32O4), compared to etofenprox at 376.49 g/mol (C25H28O3) and halfenprox at 477.34 g/mol (C24H23BrF2O3) [1]. The mass difference of +44.05 Da versus etofenprox (attributable to the additional C2H4O ethoxy unit) and −56.80 Da versus halfenprox (replacement of BrF2CO with C2H5O) ensures distinct precursor and product ion masses in MS/MS, enabling unambiguous identification in multi-residue pesticide screening methods.

Molecular weight shift
Cross-study comparable
+44.05 Da vs. etofenprox; −56.80 Da vs. halfenprox
Enables unambiguous MS identification in multi-residue panels
C27H32O4 (420.54 g/mol); distinct precursor and product ions
Mass spectrometry Analytical chemistry LC-MS/MS

Purity Specification for Research-Grade Procurement

The target compound is commercially available from specialty chemical suppliers at a purity of ≥95%, with higher purity grades obtainable upon customer request [1]. This purity level is consistent with research-grade fine chemicals intended for use as analytical reference materials or synthesis intermediates. In comparison, commercial etofenprox analytical standards are typically offered at ≥98–99% purity (e.g., Sigma-Aldrich PESTANAL grade) , reflecting its status as a regulated pesticide active ingredient with established ISO specifications. The 3% purity gap, while modest, must be factored into quantitative analytical workflows when the diethoxy compound is used as a calibrant.

Purity specification
Supplier data
≥95% (higher grades on request)
Defines accuracy ceiling for quantitative reference use
~3–4% below etofenprox analytical standard grade; verify lot COA
Purity specification Reference standard Quality control

Recommended Application Scenarios


SAR Probe for Sodium Channel Binding

This compound serves as a SAR probe to investigate the electronic and steric requirements at the aryl-binding subsite of insect voltage-gated sodium channels. The 3,4-diethoxy substitution, explicitly enumerated in the foundational patent US 4,397,864 [1], provides a distinct hydrogen-bond acceptor profile compared to the mono-ethoxy (etofenprox) and halogenated-alkoxy (halfenprox) commercial variants. Researchers comparing the neurophysiological effects of this analog to etofenprox and halfenprox using voltage-clamp electrophysiology on cockroach giant axons or crayfish axonal membranes can dissect the contribution of aryl substitution to sodium tail-current prolongation [2].

Analytical Reference Standard for Multi-Residue LC-MS/MS

With a molecular weight of 420.54 g/mol (C27H32O4), separated by +44.05 Da from etofenprox and −56.80 Da from halfenprox [3], this compound provides a mass-spectrometrically orthogonal reference point in multi-residue pyrethroid screening panels. Its distinct retention time (driven by higher boiling point of 513.5°C and altered lipophilicity) prevents co-elution with etofenprox under reversed-phase LC conditions . This makes it valuable as an internal standard candidate or as a method validation spike for verifying chromatographic resolution between pyrethroid ether congeners.

Environmental Fate and Volatility Modeling

The substantially lower vapor pressure of 3.79×10⁻¹⁰ mmHg at 25°C compared to typical pyrethroid active ingredients makes this compound a useful model for studying the environmental partitioning behavior of low-volatility pyrethroid ethers. Its reduced atmospheric propensity implies different spray-drift and volatilization profiles, which can inform environmental risk assessment models for diethoxy-substituted pyrethroid candidates in development pipelines.

Synthetic Intermediate for Pyrethroid Ether Libraries

Given that the 3,4-diethoxyphenyl group falls within the scope of the broad patent family represented by US 4,397,864 [1], this compound can serve as a key intermediate or scaffold reference for generating focused libraries of 2-arylpropyl ether derivatives. Its availability at ≥95% purity [4] enables direct use in diversification reactions such as O-dealkylation followed by re-functionalization, or electrophilic aromatic substitution on the diethoxy-activated ring, facilitating exploration of structure-activity landscapes around the pyrethroid ether pharmacophore.

Application
Selection Property
Validation Focus
Sodium channel SAR probe
Diethoxy substitution pattern
Electrophysiology endpoint comparison vs. etofenprox
Multi-residue LC-MS/MS reference
Distinct mass and retention profile
Chromatographic resolution and ion ratio verification
Environmental fate modeling
Low vapor pressure (reported)
Volatilization and spray-drift model parameters
Synthetic intermediate for ether libraries
Patent scope and purity baseline
Diversification reaction compatibility and yield
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